Fenofibric-d6 Acid

概要

説明

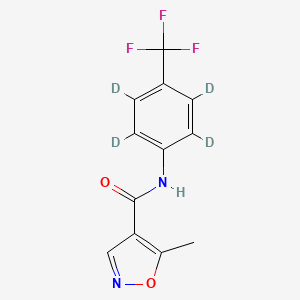

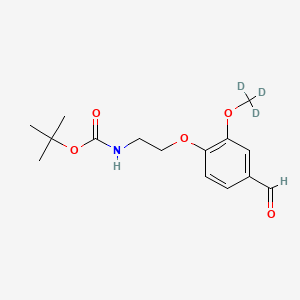

Fenofibric-d6 Acid, also known as FNF acid-d6, is the deuterium labeled Fenofibric acid . It is an active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .

Synthesis Analysis

The synthesis of Fenofibric-d6 Acid involves the use of 2- (4- (4-Chlorobenzoyl)phenoxy)-2- (methyl-d3)propanoic-3,3,3-d3 acid .Molecular Structure Analysis

The molecular formula of Fenofibric-d6 Acid is C17 D6 H9 Cl O4 . Its molecular weight is 324.79 .Chemical Reactions Analysis

Fenofibric-d6 Acid is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively . It also inhibits COX-2 enzyme activity, with an IC50 of 48 nM .Physical And Chemical Properties Analysis

Fenofibric-d6 Acid is a solid substance that is white to off-white in color . It has slight solubility in chloroform and methanol .科学的研究の応用

Determination of Fenofibric Acid in Human Plasma

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Bioanalysis .

Summary of the Application

A sensitive, high-throughput, and economic liquid chromatographic method for determination of fenofibric acid in human plasma was developed and validated. This method was then applied in a pharmacokinetic study to investigate Lipanthyl™ 200 mg MC bioavailability under food and fasting conditions .

Methods of Application

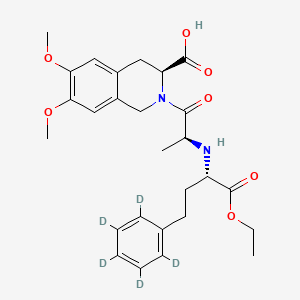

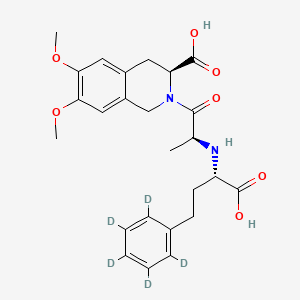

Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step. 25 and 2 µL from supernatant were injected onto ACE column, 50 mm, 5 micron with 4.6 mm inner diameter for LC–UV and 2.1 mm for LC–MS/MS .

Results or Outcomes

A dramatic decrease in C max and AUC0-72 (3.63- and 1.85-fold, respectively) were observed for Lipanthyl™ MC under fasting conditions with more variable inter-subject measurements comparing to the fed state .

Inhibitory Role of Fenofibric Acid on SARS-CoV-2

Specific Scientific Field

This application is in the field of Virology and Drug Repurposing .

Summary of the Application

An active metabolite of the hyperlipidemic drug fenofibrate (also called fenofibric acid or FA) was found to destabilize the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and therefore inhibit its binding to human angiotensin-converting enzyme 2 (hACE2) receptor .

Methods of Application

Molecular dynamics (MD) simulations were used to investigate the binding of FA to the RBD of the SARS-CoV-2 spike protein .

Results or Outcomes

The interaction of FA with the cryptic binding site of RBD alters the conformation of the binding loop of RBD and effectively reduces its binding affinity towards ACE2 .

Rapid Determination of Fenofibric Acid in Human Plasma

Specific Scientific Field

This application is in the field of Pharmacokinetics and Bioanalysis .

Summary of the Application

A rapid and sensitive ultra-performance liquid chromatography mass spectrometric method for the determination of fenofibric acid, the active metabolite of fenofibrate, a lipid regulating agent, in human EDTA plasma has been developed .

Methods of Application

Fenofibric acid was determined using fenofibric d6 acid as an internal standard and Waters LC-MS/MS .

Results or Outcomes

The method provided a rapid and sensitive way to determine fenofibric acid levels in human plasma .

Fenofibric Acid as a Potential Treatment for SARS-CoV-2

Summary of the Application

The recent pandemic causing severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has prompted extensive research on drug repurposing to find a potential treatment for SARS-CoV-2 infection. Fenofibric acid, an active metabolite of the hyperlipidemic drug fenofibrate, was found to destabilize the receptor-binding domain (RBD) of the viral spike protein and therefore inhibit its binding to human angiotensin-converting enzyme 2 (hACE2) receptor .

Methods of Application

Molecular dynamics (MD) simulations were used to investigate the binding of fenofibric acid to the RBD of the SARS-CoV-2 spike protein .

Results or Outcomes

The interaction of fenofibric acid with the cryptic binding site of RBD alters the conformation of the binding loop of RBD and effectively reduces its binding affinity towards ACE2 .

Safety And Hazards

Fenofibric-d6 Acid can cause the breakdown of muscle tissue, leading to kidney failure . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

特性

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661972 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenofibric-d6 Acid | |

CAS RN |

1092484-69-9 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)